molecular formula C8H7N2NaO3 B13396173 sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate

sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B13396173
M. Wt: 202.14 g/mol
InChI Key: LRRYFHNJQIJOSH-UHFFFAOYSA-M
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Description

Properties

Molecular Formula

C8H7N2NaO3

Molecular Weight

202.14 g/mol

IUPAC Name

sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H8N2O3.Na/c11-7-3-4-9-6-2-1-5(8(12)13)10(6)7;/h3-5H,1-2H2,(H,12,13);/q;+1/p-1

InChI Key

LRRYFHNJQIJOSH-UHFFFAOYSA-M

Canonical SMILES

C1CC2=NC=CC(=O)N2C1C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate typically involves the following steps :

    Starting Material: Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate is used as the starting material.

    Reaction Conditions: The starting material is subjected to a series of reactions, including cross-coupling with acyl (bromo)acetylenes, addition of propargylamine, and intramolecular cyclization.

    Purification: The crude product is washed with cold isopropyl alcohol (IPA) and toluene, followed by drying under vacuum with a nitrogen sweep overnight.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including :

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways . The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate
  • CAS No.: 1421271-01-3 (primary), 1421271-22-3 (alternative)
  • Molecular Formula : C₈H₇N₂NaO₃
  • Molecular Weight : 202.14 g/mol
  • Structure : Sodium salt of a bicyclic heteroaromatic compound featuring a pyrrolo-pyrimidine core with a carboxylate group at the 6-position and a ketone at the 4-position.

Key Properties :

  • Solubility : Enhanced aqueous solubility due to the sodium counterion .
  • Applications : Intermediate in pharmaceutical synthesis (e.g., MK-4618) and experimental research .
  • Synthesis : Likely derived from the corresponding carboxylic acid via deprotonation with a sodium base .

Comparison with Structurally Similar Compounds

(S)-4-Oxo-4,6,7,8-Tetrahydropyrrolo[1,2-a]pyrimidine-6-Carboxylic Acid

  • CAS No.: 1190392-22-3
  • Molecular Formula : C₈H₈N₂O₃
  • Molecular Weight : 180.16 g/mol
  • Key Differences :
    • Ionization State : Free carboxylic acid (pKa ≈ 2.72 ) vs. sodium salt.
    • Solubility : Lower aqueous solubility compared to the sodium derivative; typically requires organic solvents .
    • Applications : Precursor for synthesizing sodium salt and other esters; used as an intermediate for Vibegron Impurity 6 .

Methyl (S)-4-Oxo-4,6,7,8-Tetrahydropyrrolo[1,2-a]pyrimidine-6-Carboxylate

  • CAS No.: 1190392-23-4
  • Molecular Formula : C₉H₁₀N₂O₃
  • Molecular Weight : 194.19 g/mol
  • Key Differences: Functional Group: Methyl ester instead of carboxylate. Lipophilicity: Higher logP (predicted) due to ester group, enhancing membrane permeability .

4-Oxo-1,4-Dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-Carboxylic Acid Derivatives

  • Representative Example : Ethyl N-alkylglycinate derivatives .
  • Key Differences :
    • Core Structure : Pyrido-pyrrolo-pyrimidine tricyclic system vs. bicyclic pyrrolo-pyrimidine.
    • Synthetic Route : Prepared via condensation of 2-chloro-4-oxo-pyrido-pyrimidine intermediates with ethyl glycinate .
    • Applications : Explored for bioactivity in medicinal chemistry .

Comparative Data Table

Property Sodium Salt (Target) Carboxylic Acid Methyl Ester Pyrido-Pyrrolo-Pyrimidine
CAS No. 1421271-01-3 1190392-22-3 1190392-23-4 Varies (e.g., 1369766-03-9)
Molecular Weight 202.14 180.16 194.19 ~250–300
Solubility High (aqueous) Low (organic solvents) Moderate (organic) Variable
pKa N/A 2.72 (predicted) N/A N/A
Primary Use Pharmaceutical intermediate Synthetic precursor Research chemical Bioactive compound exploration

Research Findings and Key Insights

Sodium Salt Advantages :

  • Superior solubility makes it ideal for formulation in drug development .
  • Stability under dry, room-temperature storage conditions .

Carboxylic Acid Limitations: Handling requires precautions due to hazards (H302, H312, H332) . Limited bioavailability without derivatization .

Methyl Ester Utility :

  • Used in early-stage drug discovery for structure-activity relationship (SAR) studies .

Structural Modifications :

  • Substitution at the 7- or 8-position (e.g., iodine in pyrido-pyrrolo-pyrimidines) can modulate bioactivity .

Biological Activity

Sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate, also known as sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate (CAS Number: 1421271-01-3), is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

PropertyValue
Molecular FormulaC₈H₇N₂NaO₃
Molecular Weight202.14 g/mol
SynonymsSodium (S)-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate
PurityNLT 98%

The compound features a pyrrolo[1,2-a]pyrimidine structure which is significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, derivatives of pyrrolopyrimidines have been shown to inhibit the activity of various kinases involved in cancer progression. Specifically, compounds from this class have demonstrated antiproliferative effects against several cancer cell lines, including HeLa and L929 cells .

The mechanism of action for this compound primarily involves the inhibition of key signaling pathways associated with tumor growth. These compounds often target protein kinases such as Aurora-A kinase and others implicated in cell cycle regulation and apoptosis. The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

  • Study on Aurora Kinase Inhibition :
    A study focused on the synthesis of fused pyrimidine derivatives revealed that this compound derivatives exhibited significant inhibition of Aurora-A kinase. The results showed a dose-dependent decrease in cell viability in treated cancer cell lines compared to controls .
  • Antiproliferative Effects :
    Another investigation highlighted the compound's ability to induce apoptosis in HeLa cells via activation of caspase pathways. Treatment with this compound resulted in increased levels of apoptotic markers such as Annexin V and decreased mitochondrial membrane potential .

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Research has suggested its utility in treating other conditions involving dysregulated kinase activity:

Other Applications

  • Inflammatory Diseases : Due to its kinase inhibitory properties, this compound may also be explored for its anti-inflammatory effects in conditions like rheumatoid arthritis.

Future Directions

Further research is necessary to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Ongoing studies aim to optimize its structure for enhanced potency and selectivity against specific targets.

Q & A

Basic: What are optimized synthetic routes for sodium (S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate?

Methodological Answer:
A validated approach involves cyclocondensation of substituted aldehydes with sodium methoxide under mild conditions. For example, in related pyrrolo-pyrimidine carboxylate syntheses, intermediates are generated by stirring 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol, followed by sodium methoxide addition and acidification to precipitate the product . Key steps include:

  • Reagent Ratios: 1:1 molar ratio of aldehyde to glycinate derivative, with excess triethylamine (2:1) for base catalysis.
  • Temperature Control: Room temperature for initial condensation, followed by heating (50–60°C) to drive cyclization.
  • Purification: Acidification (pH <7) to isolate the carboxylate salt, followed by recrystallization from aqueous methanol.

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • Single-Crystal XRD: Essential for resolving stereochemistry and hydrogen-bonding networks. For example, weak intermolecular interactions (C–H⋯O, C–H⋯π) in related compounds stabilize supramolecular chains, as observed in ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine . Use SHELX suite (SHELXL/SHELXS) for refinement, leveraging high-resolution data to resolve non-planar heterocyclic rings .
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR (DMSO-d6d_6) identify substituent effects (e.g., methyl groups at δ 2.33 ppm in imidazo-pyrimidines ).
  • Mass Spectrometry: ESI-MS confirms molecular weight (e.g., m/z 309.9 for trifluoromethyl-pyrrolo-pyridines ).

Advanced: How does stereochemical configuration influence biological activity?

Methodological Answer:
The (S)-enantiomer (CAS 1421271-22-3 ) may exhibit distinct interactions with chiral biological targets. For example:

  • Enantiomer-Specific Assays: Compare (S) and (R) forms (CAS 1190392-22-3 ) in cellular models. Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers and assess purity (>98% ee).
  • Docking Studies: Perform molecular dynamics simulations to predict binding affinity differences to enzymes like kinases or ER stress regulators .

Advanced: What computational strategies model reactivity and electronic properties?

Methodological Answer:

  • Semi-Empirical Methods: Optimize geometry using PM6 or AM1 for initial conformational analysis, as applied to thiazolo-pyrimidines .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbonyl group in 4-oxo-pyrrolo-pyrimidines is electrophilic, facilitating nucleophilic substitutions .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., methanol/water) to assess solubility and aggregation tendencies.

Advanced: What are hypothesized mechanisms of action in biological systems?

Methodological Answer:
Pyrrolo-pyrimidine derivatives often modulate stress-response pathways:

  • ER Stress & Apoptosis: Imidazo[1,2-a]pyrimidines inhibit ER stress markers (e.g., GRP78) via competitive binding to stress-sensor proteins . Validate using:
    • Western Blotting: Measure caspase-3 activation and CHOP expression in treated cell lines.
    • Flow Cytometry: Quantify apoptosis rates (Annexin V/PI staining).

Basic: How to address purity challenges in synthetic batches?

Methodological Answer:

  • HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities (e.g., unreacted aldehyde at ~3.2 min retention time).
  • XRD Purity Index: Calculate RintR_{\text{int}} values (<5% indicates high crystallinity) .

Advanced: What strategies control chirality during synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Introduce (S)-configured amino acids (e.g., L-proline) during cyclization to enforce stereochemistry .
  • Asymmetric Catalysis: Use Pd-catalyzed reactions with BINAP ligands for enantioselective C–C bond formation .

Advanced: How to design nucleophilic substitution reactions at the carboxylate position?

Methodological Answer:

  • Reagent Selection: Replace the sodium counterion with Ag+^+ to activate the carboxylate for SN2 reactions with alkyl halides .
  • Conditions: Anhydrous DMF, 60°C, 12 h. Monitor by TLC (silica, ethyl acetate/hexane 3:7).

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